molecular formula C24H25N3O4 B244700 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244700
M. Wt: 419.5 g/mol
InChI Key: DIUIOFSXWUZMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, also known as EF-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been found to have a number of biochemical and physiological effects. In cancer research, 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival. In Alzheimer's disease and Parkinson's disease research, 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been found to have neuroprotective effects and may be useful in the treatment of these neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage is its ability to inhibit the activity of certain enzymes and proteins involved in cell growth and survival. However, a limitation of using 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of certain enzymes and proteins. Additionally, further research is needed to determine the safety and toxicity of 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in vivo.

Synthesis Methods

3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-(2-furoyl)-1-piperazine with 4-aminobenzamide in the presence of a coupling agent. The resulting product is then subjected to a series of reactions that lead to the formation of 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, 3-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been found to have neuroprotective effects and may be useful in the treatment of these neurodegenerative diseases.

properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

3-ethoxy-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C24H25N3O4/c1-2-30-21-6-3-5-18(17-21)23(28)25-19-8-10-20(11-9-19)26-12-14-27(15-13-26)24(29)22-7-4-16-31-22/h3-11,16-17H,2,12-15H2,1H3,(H,25,28)

InChI Key

DIUIOFSXWUZMKM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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